molecular formula C3BiF9O9S3 B052607 Bismuth(III) trifluoromethanesulfonate CAS No. 88189-03-1

Bismuth(III) trifluoromethanesulfonate

Cat. No.: B052607
CAS No.: 88189-03-1
M. Wt: 656.2 g/mol
InChI Key: NYENCOMLZDQKNH-UHFFFAOYSA-K
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Description

Bismuth(III) trifluoromethanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C3BiF9O9S3 and its molecular weight is 656.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Preparation and Catalysis : It can be easily prepared and used as a catalyst in various chemical reactions. For example, it has been employed as a catalyst in the regio- and chemoselective ring opening of epoxides in reactions with anilines, demonstrating high efficiency and yields (Khosropour, Khodaei, & Ghozati, 2004).

  • Environmentally Friendly Organic Synthesis : Its application in organic synthesis is notable, especially as a catalyst under solvent-free conditions. It’s used for the allylation of dioxolanes, offering an environmentally friendly and less corrosive alternative to traditional methods (Spafford et al., 2008).

  • Friedel-Crafts Acylation Reaction : Bismuth(III) trifluoromethanesulfonate serves as a novel catalyst in Friedel-Crafts acylation, effective with both activated and deactivated benzenes. Its water stability and high catalytic activity make it a valuable tool in this domain (Desmurs et al., 1997).

  • Synthesis of Dihydropyrans and Pyranopyrans : It facilitates the preparation of dihydropyrans from β-allenols and aldehydes through oxonium-ene reaction, showing high regioselectivity (Devi et al., 2018).

  • Stabilization of Bismuth in Low Oxidation States : When dissolved in specific solvents, it can reduce bismuth(III) to a lower oxidation state, stabilizing unique bismuth complexes. This is significant for understanding the chemical behavior of bismuth in different environments (Lyczko et al., 2004).

  • Improvement of Friedel–Crafts Benzoylation : It catalyzes Friedel–Crafts benzoylation effectively when dissolved in specific ionic liquids, showing potential for synthesizing aryl ketones under microwave irradiation (Tran, Do, & Le, 2014).

  • Activation of Glycosyl Halides : Demonstrates effectiveness in the activation of glycosyl bromides and chlorides, crucial in the development of glycosidation methodologies (Steber, Singh, & Demchenko, 2021).

  • Transcarbamoylation Reactions : Shows excellent catalytic properties in transcarbamoylation, outperforming traditional organotin catalysts and offering higher selectivity (Jousseaume, Laporte, Toupance, & Bernard, 2002).

  • Synthesis of Trifluoromethyl Thiolsulphonates : Facilitates the one-pot reaction of anilines, sulfur dioxide, and trifluoromethanesulfanylamide, leading to the production of compounds with antifungal properties (Sheng, Li, & Qiu, 2017).

  • General Applications in Organic Synthesis : Recognized for its broad applications in organic synthesis, serving as an efficient, cheap, and environmentally friendly Lewis acid (Gaspard-Iloughmane & Roux, 2004).

Mechanism of Action

Target of Action

Bismuth(III) trifluoromethanesulfonate, also known as Bismuth triflate, primarily targets glycosyl halides and acetophenones . It also interacts with allylic, propargylic, and benzylic alcohols . These compounds play crucial roles in various biochemical reactions.

Mode of Action

This compound acts as a catalyst in several reactions. It promotes the deprotection of acetals , the cleavage of 2-tert-butoxy derivatives of thiophenes and furans , and the allylation of acetals to form homoallyl ethers . It also catalyzes the direct substitution of allylic, propargylic, and benzylic alcohols with sulfonamides, carbamates, and carboxamides .

Biochemical Pathways

The compound is involved in the glycosidation of differentially protected glucosyl, galactosyl, and mannosyl halides with many classes of glycosyl acceptors . It also catalyzes the cyclotrimerization of acetophenones into 1,3,5-triarylbenzenes . These reactions are part of larger biochemical pathways that contribute to various biological processes.

Result of Action

The action of this compound results in the formation of homoallyl ethers from acetals , the activation of glycosyl bromides and glycosyl chlorides , and the production of 1,3,5-triarylbenzenes from acetophenones . These products have various applications in chemical and pharmaceutical industries.

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature, light, and the presence of other chemicals. It is known to be an eco-friendly Lewis acid and is stable under green and light conditions . .

Safety and Hazards

Bismuth(III) trifluoromethanesulfonate should be handled with care. Avoid all personal contact, including inhalation . Wear protective clothing when there is a risk of exposure . Use it in a well-ventilated area and avoid contact with moisture . When handling, do not eat, drink, or smoke . Keep containers securely sealed when not in use .

Properties

IUPAC Name

bismuth;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Bi/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYENCOMLZDQKNH-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BiF9O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432758
Record name Bismuth(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88189-03-1
Record name Bismuth triflate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088189031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bismuth(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bismuth(III) trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BISMUTH TRIFLATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using Bismuth(III) trifluoromethanesulfonate as a catalyst?

A1: this compound offers several advantages as a catalyst:

  • High catalytic activity: It demonstrates remarkable activity in various organic reactions, including Friedel-Crafts acylations [], epoxide ring-opening reactions [, ], and glycosidations [].
  • Mild reaction conditions: Many reactions proceed efficiently under mild conditions, often at room temperature, minimizing unwanted side reactions. [, ]
  • Chemoselectivity: Bi(OTf)₃ exhibits excellent chemoselectivity, allowing for targeted transformations even in the presence of sensitive functional groups. []
  • Recoverability and reusability: In some cases, Bi(OTf)₃ can be recovered and reused, enhancing its cost-effectiveness and reducing waste. []

Q2: Can you provide examples of reactions catalyzed by this compound?

A2: this compound catalyzes a wide array of reactions, including:

  • Cyclotrimerization of acetophenones: It efficiently converts acetophenones into 1,3,5-triarylbenzenes, valuable building blocks in organic synthesis. [, ]
  • Ring-opening of epoxides: Bi(OTf)₃ mediates the ring-opening of epoxides with various nucleophiles, providing access to valuable synthetic intermediates. [, , ]
  • Friedel-Crafts acylations: It catalyzes Friedel-Crafts acylations of aromatic compounds, a fundamental reaction for introducing acyl groups onto aromatic rings. [, ]
  • Glycosylations: Bi(OTf)₃ activates glycosyl halides, facilitating the formation of glycosidic bonds, crucial in carbohydrate chemistry. []

Q3: How does this compound interact with substrates during catalysis?

A3: this compound acts as a Lewis acid catalyst, coordinating to electron-rich species such as carbonyl oxygen or epoxide oxygen atoms. This coordination enhances the electrophilicity of the carbonyl carbon or the epoxide ring, making them more susceptible to nucleophilic attack. [, ]

Q4: Are there any limitations associated with the use of this compound?

A4: While generally considered a mild and efficient catalyst, this compound has a few limitations:

  • Moisture sensitivity: It is hygroscopic and should be handled under anhydrous conditions to maintain its catalytic activity. []
  • Limited substrate scope in some reactions: The substrate scope for certain reactions, like the sulfonylation of arenes, might be limited compared to other catalysts. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is Bi(OSO₂CF₃)₃, and its molecular weight is 656.19 g/mol. []

Q6: What are the safety considerations when handling this compound?

A7: this compound should be handled with care as it is hygroscopic and can cause skin and eye irritation. Proper laboratory practices, including wearing appropriate personal protective equipment, should be followed. []

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